2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide
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Overview
Description
The compound “2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. Given its structure, it could potentially undergo reactions typical of compounds containing thieno[2,3-d]pyrimidin-2-yl, allyl, 2-chlorophenyl, and benzo[d]thiazol-2-ylphenyl acetamide groups .Scientific Research Applications
Synthesis and Antitumor Activity
Research in the field has focused on the synthesis and evaluation of thieno[2,3-d]pyrimidin derivatives for their antitumor activities. For instance, compounds bearing the thieno[2,3-d]pyrimidin structure have been synthesized and screened for antitumor activity against various human tumor cell lines, demonstrating significant anticancer properties in some cases (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Anti-inflammatory Applications
Additionally, thieno[2,3-d]pyrimidin derivatives have been investigated for their antimicrobial and anti-inflammatory activities. Novel thienopyrimidine linked rhodanine derivatives have shown notable antimicrobial potency against various bacterial strains, including E. coli and B. subtilis (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019). Other studies have synthesized new thiazolo[3,2-a]pyrimidine derivatives, exploring their anti-inflammatory activities and showing moderate effectiveness at certain dosages (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Synthesis Techniques and Characterization
The synthesis of such compounds often involves innovative techniques, including microwave-assisted methods and the use of versatile thioureido-acetamides for heterocyclic syntheses, highlighting the importance of efficient synthetic strategies in developing new pharmacologically active compounds (Ustalar & Yılmaz, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21ClN4O2S3/c1-2-14-35-29(37)26-21(20-10-3-4-11-22(20)31)16-38-28(26)34-30(35)39-17-25(36)32-19-9-7-8-18(15-19)27-33-23-12-5-6-13-24(23)40-27/h2-13,15-16H,1,14,17H2,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFCTGPAAAJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)SC=C2C6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21ClN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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